NOR1-cpz-SO

Vue d'ensemble

Description

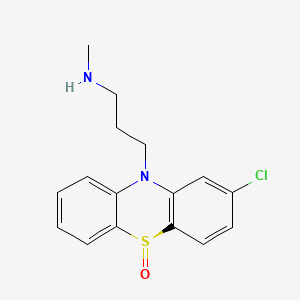

NOR1-cpz-SO is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with a chloro and oxo substituent, and a propanamine side chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NOR1-cpz-SO typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo groups at the appropriate positions on the phenothiazine ring.

Attachment of the Propanamine Side Chain: The propanamine side chain is introduced through a nucleophilic substitution reaction, where N-methyl-1-propanamine reacts with the phenothiazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

NOR1-cpz-SO undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications.

Applications De Recherche Scientifique

Neuroprotection in Ischemic Models

Numerous studies have highlighted the role of NOR1-cpz-SO in protecting neurons from ischemic damage. For instance, in vitro models using Neuro-2a cells demonstrated that hypoxia-induced conditions led to an increase in NOR1 expression, which was associated with enhanced cellular survival mechanisms .

Case Study: Transient Brain Ischemia

- Model : In vivo studies on rat models of transient brain ischemia.

- Findings : Increased NOR1 mRNA levels were observed in the hippocampus and piriform cortex post-ischemia, suggesting a protective role against neuronal death .

Regulation of Apoptosis

The compound has been implicated in the regulation of apoptosis through its influence on cellular signaling pathways. Specifically, this compound has been shown to increase the expression of cellular inhibitor of apoptosis protein 2 (cIAP2), which plays a crucial role in inhibiting apoptotic processes under stress conditions .

Data Table: Effects on Apoptosis Regulation

| Study | Model | Findings |

|---|---|---|

| Chio et al., 2016 | In vitro (Neuro-2a cells) | Increased cIAP2 expression with NOR1 activation |

| Kim et al., 2006 | In vivo (rat model) | Elevated NOR1 mRNA post-ischemia correlating with reduced apoptosis |

Potential Therapeutic Target for Cerebral Ischemia

Given its neuroprotective properties, this compound is being investigated as a potential therapeutic target for treating cerebral ischemia. Researchers are exploring drugs that can modulate NOR1 expression to alleviate neuronal damage caused by oxygen-glucose deprivation .

Case Study: Drug Development

- Objective : Identify compounds that enhance NOR1 expression.

- Outcome : Several candidates have been identified that may improve neuronal resilience during ischemic events.

Mécanisme D'action

The mechanism of action of NOR1-cpz-SO involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar structural features but different substituents.

Thioridazine: A phenothiazine compound with a different side chain and therapeutic profile.

Fluphenazine: Contains a trifluoromethyl group, distinguishing it from NOR1-cpz-SO.

Uniqueness

This compound is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

NOR1-cpz-SO is a compound with significant biological activity, particularly in the context of neurological disorders and cellular processes. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Overview of this compound

This compound is a derivative of chlorpromazine, a well-known antipsychotic. It has been studied for its potential therapeutic effects on various biological systems, including its interaction with enzymes and receptors. The compound is notable for its ability to modulate specific molecular targets, leading to diverse biological effects.

The biological activity of this compound involves several key mechanisms:

- Interaction with Receptors : this compound modulates the activity of neurotransmitter receptors, particularly in the central nervous system. This modulation can influence neuronal excitability and synaptic transmission.

- Regulation of Gene Expression : The compound affects the expression levels of genes involved in neuronal survival and apoptosis. For instance, it has been shown to increase the expression of the cellular inhibitor of apoptosis protein 2 (cIAP2) in response to stressors such as oxygen/glucose deprivation (OGD) .

- Influence on Cellular Pathways : this compound activates various intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) response binding protein (CREB)-dependent pathways, which are crucial for neuronal survival and function .

Biological Effects

This compound exhibits several biological effects that are critical for understanding its therapeutic potential:

- Neuroprotection : Studies indicate that increased expression of NOR1 can protect neurons from damage caused by ischemia. In models of transient brain ischemia, elevated NOR1 levels were associated with reduced neuronal death .

- Inflammatory Response Modulation : The compound plays a role in regulating inflammatory responses, which are often implicated in neurodegenerative diseases. By modulating cytokine levels, this compound may help mitigate inflammation-related damage .

- Impact on Learning and Memory : NOR1 has been linked to processes involved in learning and memory. Its expression is influenced by contextual fear conditioning, suggesting a role in cognitive functions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cerebral Ischemia Model : In an in vivo model using rats, researchers observed that NOR1 mRNA expression increased significantly in response to ischemic conditions. This increase correlated with enhanced neuronal survival signals .

- Hypoxia-Induced Neuronal Damage : In cultured Neuro-2a cells subjected to hypoxic conditions, NOR1 expression was upregulated. This upregulation was associated with cellular apoptosis and DNA damage, indicating a complex role in stress responses .

- Chlorpromazine Derivative Studies : Research examining the effects of chlorpromazine derivatives on CYP enzyme activity revealed detectable levels of this compound in cell lysates and media, suggesting its active participation in metabolic processes .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological effects and mechanisms associated with this compound:

Propriétés

IUPAC Name |

3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKFIZSUWGEEC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCCN1C2=CC=CC=C2[S@](=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301181537 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-58-3 | |

| Record name | Monodemethylchlorpromazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODEMETHYLCHLORPROMAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QHA9YP6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Desmonomethylchlorpromazine sulfoxide differ in its effect on tyrosine hydroxylase compared to chlorpromazine and other chlorpromazine metabolites?

A: Research indicates that Desmonomethylchlorpromazine sulfoxide (NOR1-chlorpromazine sulfoxide), unlike its parent compound chlorpromazine, does not reverse the apomorphine-induced inhibition of synaptosomal tyrosine hydroxylase activity. [] This distinction is important as the ability of chlorpromazine and some of its metabolites (like 7-hydroxychlorpromazine) to reverse this inhibition is linked to their antipsychotic activity. [] Interestingly, other metabolites like nor2-chlorpromazine sulfoxide also lack the ability to reverse the enzyme inhibition, aligning with their lack of antipsychotic properties. []

Q2: What is the significance of investigating the effects of chlorpromazine and its metabolites on apomorphine's interaction with tyrosine hydroxylase?

A: Apomorphine is a dopamine receptor agonist, meaning it activates these receptors. By inhibiting tyrosine hydroxylase, apomorphine indirectly reduces dopamine production. Chlorpromazine and some of its metabolites with antipsychotic properties counteract this effect, suggesting a potential mechanism for their therapeutic action. [] Therefore, studying these interactions provides valuable insights into the relationship between dopamine regulation, tyrosine hydroxylase activity, and the potential mechanisms of action of antipsychotic drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.